molecular formula C8H11NO5S B13480742 Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate

Cat. No.: B13480742
M. Wt: 233.24 g/mol
InChI Key: LVCDZSNXLKQNQS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a furan-based compound featuring a sulfamoyl (-SO₂-NH₂) group attached via a methylene (-CH₂-) linker at the 5-position of the furan ring.

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate

InChI

InChI=1S/C8H11NO5S/c1-5-7(8(10)13-2)3-6(14-5)4-15(9,11)12/h3H,4H2,1-2H3,(H2,9,11,12)

InChI Key

LVCDZSNXLKQNQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CS(=O)(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be achieved through several routes. One common method involves the reaction of allenoates with α-oxoketene dithioacetals in the presence of palladium and copper catalysts . Another approach is the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to the compound’s ability to form stable complexes with metal ions or to undergo redox reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The sulfamoylmethyl group in the target compound offers dual hydrogen-bonding capacity (-SO₂-NH₂), distinguishing it from analogs like the pyridinyl (aromatic π-π interactions) or acetoxymethyl (ester hydrolysis susceptibility) .
  • Bulkier substituents (e.g., methoxycyclohexylmethyl in ) increase lipophilicity, whereas polar groups (e.g., formyl in ) enhance reactivity.

Biological Relevance: The pyridinyl analog () is linked to prostate cancer research, suggesting the target’s sulfamoyl group could similarly modulate protein-binding interactions.

Oxidative cleavage methods () could be adapted for modifying the furan core.

Physical Properties :

  • The target’s calculated molecular weight (~265 g/mol) and polarity position it between smaller aldehydes () and larger nitroaryl derivatives ().
  • Hydrochloride salts () improve solubility, a strategy applicable to the target for bioavailability enhancement.

Medicinal Chemistry

  • Anticancer Potential: Analogous furan carboxylates (e.g., ) are intermediates in inhibitors targeting androgen receptor (AR) dimerization, a mechanism relevant to prostate cancer. The sulfamoyl group in the target may enhance binding to AR or similar targets through hydrogen bonding .
  • Antimicrobial Activity: Sulfonamide derivatives (e.g., ) are known for antimicrobial properties, suggesting the target could be optimized for such applications.

Biological Activity

Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O5SC_8H_{10}N_2O_5S. Its structure includes a furan ring substituted with a sulfamoyl group, which is known to enhance biological activity through various mechanisms, including inhibition of carbonic anhydrase enzymes.

1. Inhibition of Carbonic Anhydrase

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against carbonic anhydrase (CA) enzymes, particularly CA IX. These enzymes play crucial roles in various physiological processes, including respiration and acid-base balance. The binding affinity of such compounds can be extremely high, with some showing dissociation constants (Kd) in the nanomolar range .

CompoundKd (nM)Selectivity
Compound A0.12High
This compoundTBDTBD

2. Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Compounds with sulfamoyl groups have been linked to the inhibition of tumor growth through various pathways, including apoptosis induction and cell cycle arrest. Case studies have shown that similar compounds can effectively reduce tumor size in xenograft models .

3. Antiviral Activity

Recent studies have indicated that derivatives of sulfamoyl compounds may exhibit antiviral properties, particularly against norovirus. The mechanism appears to involve disruption of viral replication processes, making these compounds candidates for further development as antiviral agents .

Case Studies

  • Inhibition Studies : A study involving a series of sulfamoyl derivatives demonstrated that this compound showed promising inhibition rates against CA IX in vitro. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications.
  • Xenograft Models : In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

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